molecular formula C8H4BrIN2O B14901273 7-Bromo-3-iodocinnolin-4(1H)-one

7-Bromo-3-iodocinnolin-4(1H)-one

Cat. No.: B14901273
M. Wt: 350.94 g/mol
InChI Key: ZRGWBETYIIDZTF-UHFFFAOYSA-N
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Description

7-Bromo-3-iodocinnolin-4(1H)-one is a halogenated cinnolinone derivative characterized by a bicyclic aromatic structure containing two nitrogen atoms in adjacent positions (cinnoline core) with bromine and iodine substituents at positions 7 and 3, respectively. Its molecular formula is C₉H₄BrIN₂O, with a molecular weight of 349.95 g/mol .

Properties

Molecular Formula

C8H4BrIN2O

Molecular Weight

350.94 g/mol

IUPAC Name

7-bromo-3-iodo-1H-cinnolin-4-one

InChI

InChI=1S/C8H4BrIN2O/c9-4-1-2-5-6(3-4)11-12-8(10)7(5)13/h1-3H,(H,11,13)

InChI Key

ZRGWBETYIIDZTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NN=C(C2=O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-iodocinnolin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine and iodine atoms into the cinnolinone core.

    Cyclization: Formation of the cinnolinone ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products would depend on the specific reactions and reagents used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Explored as a scaffold for developing new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, affecting biological pathways.

Comparison with Similar Compounds

Structural and Substitutional Differences

The compound’s closest analogs are bromo- or iodo-substituted nitrogen heterocycles, particularly quinolinones, isoindolinones, and benzodiazepinones. Key structural distinctions include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score
7-Bromo-3-iodocinnolin-4(1H)-one Cinnolinone Br (C7), I (C3) C₉H₄BrIN₂O 349.95 Reference
6-Bromo-3-iodoquinolin-4(1H)-one Quinolinone Br (C6), I (C3) C₉H₅BrINO 349.95 0.78
3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one Quinolinone Br (C6), NH₂ (C3), pyridinyl (C4) C₁₄H₁₀BrN₃O 324.15 -
7-Bromo-2,3-dihydro-isoindol-1-one Isoindolinone Br (C7) C₈H₆BrNO 212.04 0.86
7-Bromo-5-(6-methylpyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one Benzodiazepinone Br (C7), methylpyridinyl (C5) C₁₅H₁₁BrN₂O 331.17 -

Key Observations :

  • The cinnolinone core distinguishes this compound from quinolinones and isoindolinones, providing distinct electronic properties due to the adjacent nitrogen atoms .
  • Halogen positioning (e.g., bromine at C7 vs. C6 in quinolinones) affects steric and electronic interactions in synthetic pathways or target binding .

Physicochemical Properties

However, inferences can be drawn from analogs:

  • Solubility: Bromo-iodo derivatives like 6-Bromo-3-iodoquinolin-4(1H)-one exhibit low aqueous solubility due to high molecular weight and halogen hydrophobicity, a trend likely applicable to the target compound .
  • Melting Points: Halogenated heterocycles typically have elevated melting points. For example, 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one (240.10 g/mol) melts at ~200°C , suggesting the target compound’s melting point may exceed 250°C.
  • NMR Shifts: The ¹H and ¹³C NMR profiles of this compound would differ from quinolinones due to the cinnoline core’s deshielding effects. For instance, quinolinone analogs show characteristic carbonyl (C=O) signals at δ ~175–185 ppm in ¹³C NMR , whereas cinnolinones may exhibit upfield shifts due to nitrogen adjacency .

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